3,4-Bis(2-methoxyethoxy)benzaldehyde is a chemical compound used in organic chemistry . It has a molecular weight of 254.28 and is typically stored in a refrigerator . It appears as a yellow to brown powder or crystals .
Synthesis of 3,4-Bis(2-methoxyethoxy) Benzonitrile: One application of 3,4-Bis(2-methoxyethoxy)benzaldehyde is in the synthesis of 3,4-Bis(2-methoxyethoxy) Benzonitrile . This process involves the reaction of 3,4-Bis(2-methoxyethoxy)benzaldehyde with hydroxylamine hydrochloride in formic acid, using a certain amount of pyridine as a catalyst .
3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.28 g/mol. This compound features two methoxyethoxy groups attached to a benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position. Its structure contributes to its unique chemical properties and reactivity, making it a valuable compound in various scientific fields.
Research indicates that 3,4-bis(2-methoxyethoxy)benzaldehyde exhibits biological activity, particularly as a potential kinase inhibitor. The compound may bind to the active site of kinase enzymes, inhibiting their activity and thus affecting various biological pathways. This property makes it a candidate for further studies in drug development and biochemical research.
The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:
In industrial settings, continuous flow reactors and optimized conditions are often used to enhance yield and purity, employing catalysts and advanced purification techniques.
3,4-Bis(2-methoxyethoxy)benzaldehyde has diverse applications:
Studies on interaction mechanisms reveal that 3,4-bis(2-methoxyethoxy)benzaldehyde may interact with various biological targets. For instance, its role in kinase inhibition suggests specific binding affinities that could be explored further for therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug design and development.
Several compounds share structural similarities with 3,4-bis(2-methoxyethoxy)benzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,4-Dihydroxybenzaldehyde | C7H6O3 | Contains hydroxyl groups instead of methoxy groups. |
3,4-Dimethoxybenzaldehyde | C9H10O3 | Features two methoxy groups without ethylene glycol moieties. |
3,4-Bis(2-methoxyethoxy)benzoic acid | C13H20O6 | Contains a carboxylic acid group instead of an aldehyde. |
3,4-Bis(2-methoxyethoxy)benzyl alcohol | C13H20O5 | Contains a hydroxyl group instead of an aldehyde. |
The uniqueness of 3,4-bis(2-methoxyethoxy)benzaldehyde lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .